molecular formula C17H21N3O2S B2773749 [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone CAS No. 2380144-45-4

[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone

Cat. No. B2773749
CAS RN: 2380144-45-4
M. Wt: 331.43
InChI Key: FULYEOJMIUOMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone, also known as EPPOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPOM is a member of the piperidine family and is a synthetic compound that is derived from various chemical reactions.

Mechanism of Action

[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone acts as a potent inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone increases the levels of these neurotransmitters in the brain, leading to enhanced neurotransmission and improved mood.
Biochemical and Physiological Effects
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone has been shown to have several biochemical and physiological effects, including increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. These effects have been linked to improvements in mood, cognition, and memory. [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone is its potent inhibitory activity against MAO, which makes it a valuable tool for studying the role of neurotransmitters in various physiological and pathological conditions. However, [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone has some limitations, including its potential toxicity and the need for further studies to determine its safety profile and potential side effects.

Future Directions

There are several future directions for research on [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone, including the development of new drugs based on its structure, the identification of new drug targets, and the investigation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to determine the safety profile and potential side effects of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone, as well as its pharmacokinetics and pharmacodynamics in humans.
Conclusion
In conclusion, [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone is synthesized through a series of chemical reactions and acts as a potent inhibitor of the enzyme MAO. [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone has several biochemical and physiological effects, including increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone has potential applications in medicinal chemistry, drug discovery, and neuroscience. However, further studies are needed to determine its safety profile and potential side effects, as well as its pharmacokinetics and pharmacodynamics in humans.

Synthesis Methods

[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone is synthesized through a series of chemical reactions, including the reaction between 5-ethyl-2-hydroxypyrimidine and 1-bromo-4-chlorobutane, followed by the reaction of the resulting compound with 4-methyl-2-thiophenecarboxaldehyde. The final product is obtained through the reaction of the intermediate compound with piperidine.

Scientific Research Applications

[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone is used to design and develop new drugs that target specific receptors in the body. In drug discovery, [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone is used to identify new drug targets and to screen potential drug candidates. In neuroscience, [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone is used to study the mechanisms of action of various neurotransmitters and their interactions with receptors.

properties

IUPAC Name

[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-3-13-9-18-17(19-10-13)22-14-4-6-20(7-5-14)16(21)15-8-12(2)11-23-15/h8-11,14H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULYEOJMIUOMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.